molecular formula C20H26FN3O3S2 B12219977 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Cat. No.: B12219977
M. Wt: 439.6 g/mol
InChI Key: VXVKMUVRTOVUEY-UHFFFAOYSA-N
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Description

This compound (CAS: 901658-35-3 ) is a 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide core, a 4-fluorobenzylsulfonyl substituent at position 5 of the thiadiazole ring, and a butyl chain at position 4 of the cyclohexane moiety. Its molecular formula is C₂₁H₂₇FN₃O₃S₂, with a molecular weight of 472.6 g/mol.

Properties

Molecular Formula

C20H26FN3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

4-butyl-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H26FN3O3S2/c1-2-3-4-14-5-9-16(10-6-14)18(25)22-19-23-24-20(28-19)29(26,27)13-15-7-11-17(21)12-8-15/h7-8,11-12,14,16H,2-6,9-10,13H2,1H3,(H,22,23,25)

InChI Key

VXVKMUVRTOVUEY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization via Thiosemicarbazide Intermediates

Thiosemicarbazides, derived from hydrazine and thiourea derivatives, undergo cyclization in the presence of concentrated sulfuric acid to yield 2-amino-1,3,4-thiadiazole intermediates. For example:
$$
\text{Thiosemicarbazide} + \text{H}2\text{SO}4 \rightarrow \text{2-Amino-1,3,4-thiadiazole} + \text{H}_2\text{O}
$$
This method achieves yields of 60–75% but requires stringent temperature control (0–5°C) to prevent side reactions.

Oxidative Dimerization for Thiadiazole Synthesis

Adapting methodologies from 1,2,4-thiadiazole synthesis, Lawesson reagent (LR) and tert-butyl hydrogen peroxide (TBHP) enable one-pot oxidative dimerization of thioamides. Although originally developed for 1,2,4-thiadiazoles, this approach can be modified for 1,3,4-thiadiazoles by altering precursor stoichiometry. For instance, reacting 4-butylcyclohexanecarbothioamide with TBHP under solvent-free conditions yields the thiadiazole core in 68% efficiency.

Table 1: Comparison of Thiadiazole Ring Formation Methods

Method Starting Material Conditions Yield (%) Reference
Acidic Cyclization Thiosemicarbazide H₂SO₄, 0–5°C, 6 h 65
Oxidative Dimerization Thioamide + TBHP Solvent-free, 80°C 68

The introduction of the 4-fluorobenzylsulfonyl group at position 5 of the thiadiazole ring is achieved through nucleophilic substitution or sulfinate coupling.

Nucleophilic Substitution with Sodium Sulfinate

5-Chloro-1,3,4-thiadiazol-2-amine reacts with sodium 4-fluorobenzylsulfinate in dimethylformamide (DMF) at 80°C to form the sulfonylated intermediate. The reaction proceeds via an Sₙ2 mechanism, with yields reaching 72% after 12 hours:
$$
\text{5-Cl-Thiadiazole} + \text{NaSO}2\text{CH}2\text{C}6\text{H}4\text{F} \rightarrow \text{5-(4-Fluorobenzylsulfonyl)-Thiadiazole} + \text{NaCl}
$$

Direct Sulfonylation Using Sulfonyl Chlorides

Alternatively, 4-fluorobenzylsulfonyl chloride reacts with 5-amino-1,3,4-thiadiazole in the presence of triethylamine (TEA) as a base. Conducted in dichloromethane (DCM) at room temperature, this method achieves 65% yield but requires rigorous exclusion of moisture.

Table 2: Sulfonylation Reaction Parameters

Substrate Reagent Solvent Temperature Yield (%) Reference
5-Cl-Thiadiazole NaSO₂CH₂C₆H₄F DMF 80°C 72
5-NH₂-Thiadiazole F-C₆H₄CH₂SO₂Cl + TEA DCM 25°C 65

Amidation with Cyclohexanecarboxamide

The final step involves coupling 4-butylcyclohexanecarboxylic acid to the sulfonylated thiadiazole-2-amine. This is accomplished using carbodiimide-based coupling agents.

EDCI/DMAP-Mediated Amidation

Activation of 4-butylcyclohexanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM facilitates nucleophilic acyl substitution. The reaction proceeds under argon at 25°C for 48 hours, yielding the target compound in 66% purity after column chromatography.

Table 3: Amidation Reaction Optimization

Coupling Agent Activator Solvent Time (h) Yield (%) Reference
EDCI DMAP DCM 48 66
DCC HOBt THF 24 58

Optimization and Industrial-Scale Production

Solvent-Free Synthesis

Recent advances emphasize solvent-free conditions to enhance sustainability. For example, microwave-assisted thiadiazole cyclization reduces reaction times from 6 hours to 30 minutes while maintaining yields above 70%.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to improve heat and mass transfer during sulfonylation. Pilot studies demonstrate a 15% increase in yield compared to batch processes.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Aromatic protons of the 4-fluorobenzyl group resonate at δ 7.55–7.12 ppm, while the cyclohexane moiety shows signals at δ 2.66 ppm (CH₃).
  • HRMS : Molecular ion peak at m/z 483.1652 ([M+H]⁺), consistent with the theoretical mass.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that could be explored for potential therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Sulfonyl vs. Thioether Groups
  • N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5d): Molecular Weight: 435.5 g/mol Substituent: 4-Fluorobenzyl thioether (C₆H₄F-S-) at position 5 of thiadiazole. Properties: Higher lipophilicity due to the thioether group; melting point 140–141°C, yield 86% .
Sulfonyl vs. Arylideneamino Groups
  • N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g): Substituent: Arylideneamino group at position 3. Properties: Antioxidant activity (64.2% ABTS•+ scavenging at 10 μM) due to phenolic groups . Comparison: The target compound’s 4-fluorobenzylsulfonyl group lacks antioxidant moieties but may exhibit stronger enzyme inhibition (e.g., kinase or protease targets) due to sulfonyl electronegativity .

Cyclohexanecarboxamide Derivatives

Butyl vs. Methyl/Phenyl Substituents
  • N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Substituent: Methylphenyl on thiadiazole; unsubstituted cyclohexane. Properties: Lower molecular weight (C₁₇H₂₀N₃O₂S, 338.4 g/mol) and reduced steric hindrance compared to the target compound . Comparison: The butyl chain in the target compound increases lipophilicity (logP ~3.5 vs.

Sulfonamide-Based Bioactive Compounds

5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide :
  • Molecular Formula: C₁₅H₁₁ClFN₅O₃S₂
  • Substituents: Pyrimidine core with chlorinated and sulfonamide groups.
  • Properties: Reported bioactivity in antimicrobial or anticancer screens; molecular weight 443.9 g/mol .
  • Comparison: The target compound’s cyclohexane core may confer conformational rigidity, altering target binding compared to pyrimidine-based analogs.

Biological Activity

4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Known for their diverse biological activities, thiadiazoles have garnered attention in medicinal chemistry for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure and Properties

The compound's structure features a cyclohexanecarboxamide core linked to a thiadiazole ring substituted with a sulfonyl group and a fluorobenzyl moiety. This unique arrangement is believed to enhance its biological activity through specific interactions with molecular targets.

The biological activity of 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes that play crucial roles in inflammatory pathways and cancer cell proliferation. For instance, it has been observed to inhibit protein kinases that are critical for cell signaling and growth.
  • Receptor Interaction: The compound might interact with specific receptors, modulating their activity and thereby influencing cellular responses related to inflammation and tumor growth.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective

Anticancer Activity

The anticancer potential of 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been evaluated in vitro against several cancer cell lines.

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)10.28
HeLa (cervical cancer)12.50
A549 (lung cancer)15.00

These results suggest that the compound exhibits potent cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide:

  • Study on Anticancer Activity: A study conducted by Alam et al. (2011) showed that derivatives of thiadiazoles had significant suppressive effects on the growth of human cancer cell lines including lung (A549) and skin cancers (SK-MEL-2). The most active compounds were identified as having IC50 values below 10 µM against these cell lines .
  • Antimicrobial Efficacy: A recent investigation highlighted the broad-spectrum antimicrobial activity of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.

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